Histidinol

Enzyme Kinetics Protein Synthesis Inhibition Aminoacyl-tRNA Synthetase

Procure L-Histidinol (CAS 501-28-0) for its unique dual function as a competitive HisRS inhibitor (Ki 0.4–3 µM) and the native HisD substrate—properties absent in L-histidine. This chiral amino alcohol enables positive selection in hisD-based gene transfer systems (validated in 3T3, CV-1, HeLa cells), reversible translational arrest in mammalian stress-response studies, and kinetic characterization of antibacterial HisD targets (e.g., M. tuberculosis, B. suis). Substituting with L-histidine or generic amino alcohols fails due to divergent biological activity and lack of mammalian HisD conversion. Ensure your protocol's mechanistic integrity by selecting this functionally distinct reagent.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 501-28-0
Cat. No. B1595749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistidinol
CAS501-28-0
SynonymsHistidinol
Histidol
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(CO)N
InChIInChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)
InChIKeyZQISRDCJNBUVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Histidinol (CAS 501-28-0): Procurement and Differentiation Guide for Scientific Selection


L-Histidinol (CAS 501-28-0) is a chiral 1,2-amino alcohol and structural analog of the essential amino acid L-histidine [1]. It serves as the penultimate intermediate in the L-histidine biosynthetic pathway in bacteria, fungi, and plants, where it is oxidized by the Zn²⁺-dependent metalloenzyme histidinol dehydrogenase (HisD, EC 1.1.1.23) to yield L-histidine in a two-step, NAD⁺-dependent reaction [2]. This biosynthetic pathway is absent in mammals, making histidinol a critical tool compound and a metabolic branch point with distinct functional properties from its product L-histidine [3].

Why L-Histidinol Cannot Be Replaced by L-Histidine or General Amino Alcohols in Critical Applications


Procurement decisions that substitute L-histidinol with L-histidine or other amino alcohols fail because L-histidinol acts as a competitive inhibitor of histidyl-tRNA synthetase (HisRS), not merely a biosynthetic precursor [1]. This inhibition blocks protein synthesis in mammalian cells—a property completely absent in L-histidine—and is the mechanistic basis for its dual function as a cytotoxic agent and a positive selection marker in hisD-based gene transfer systems [2]. Furthermore, in vivo studies demonstrate that mammals cannot efficiently convert L-histidinol to L-histidine, leading to weight loss and impaired growth when substituted in the diet [3]. These divergent biological activities underscore that L-histidinol is not an interchangeable commodity but a functionally distinct reagent whose selection must be justified by specific experimental or industrial requirements.

Quantitative Differentiation Evidence: L-Histidinol vs. L-Histidine and Structural Analogs


Competitive Inhibition of Histidyl-tRNA Synthetase (HisRS) by L-Histidinol vs. L-Histidine

L-Histidinol acts as a potent competitive inhibitor of histidyl-tRNA synthetase (HisRS), directly interfering with the activation of histidine for protein synthesis. This mechanism is not observed with L-histidine, which serves as the native substrate [1].

Enzyme Kinetics Protein Synthesis Inhibition Aminoacyl-tRNA Synthetase

Potency of L-Histidinol in Inhibiting Protein Synthesis in Human Cells

In cultured human cells, L-histidinol demonstrates concentration-dependent inhibition of protein synthesis with a defined IC₅₀ value under physiologically relevant histidine concentrations [1].

Cell Biology Protein Synthesis Inhibitor Potency

L-Histidinol as a Substrate for Histidinol Dehydrogenase (HisD) vs. Its Inability to Support Mammalian Growth

While L-histidinol serves as the native substrate for bacterial and plant HisD enzymes (KM ≈ 45 µM), it cannot functionally replace L-histidine in mammalian nutrition, demonstrating a clear metabolic distinction [1][2].

Enzyme Kinetics Metabolism Nutritional Biochemistry

Differential Sensitivity of Host vs. Viral Protein Synthesis to L-Histidinol

L-Histidinol exhibits differential inhibition of protein synthesis in reovirus-infected versus uninfected mammalian cells, with viral translation persisting at concentrations that completely abolish host protein synthesis [1].

Virology Translation Selective Inhibition

L-Histidinol's Dual-Selection Mechanism in Mammalian Gene Transfer vs. Antibiotic Selection

The hisD/histidinol selection system operates via a dual mechanism—combining histidine starvation with histidinol toxicity—which provides a functionally distinct alternative to antibiotic-based selections such as neo/G418 [1].

Gene Transfer Selectable Marker Molecular Biology

Commercial Purity and Form Specifications for L-Histidinol Dihydrochloride

L-Histidinol is commercially available as the dihydrochloride salt (CAS 1596-64-1) with certified purity specifications suitable for reproducible research applications, with high-purity grades (≥99.98%) available for critical assays .

Quality Control Reagent Procurement Analytical Chemistry

Optimal Application Scenarios for L-Histidinol Based on Quantitative Evidence


HisD-Based Dominant Selectable Marker in Mammalian Gene Transfer and Gene Targeting

L-Histidinol enables a dual-selection system in mammalian cells expressing the Salmonella typhimurium hisD gene [1]. In histidine-free medium supplemented with L-histidinol, only cells expressing HisD survive, as the enzyme both detoxifies the inhibitor (Ki = 0.4–3 µM against HisRS) and synthesizes the essential amino acid L-histidine [2]. This system has been validated in 3T3, CV-1, and HeLa cells and has been extended to mouse embryonic stem cell work using transgenic hisD-expressing feeder layers [3].

Induction of Controlled Amino Acid Deprivation and Translational Stress

L-Histidinol provides a reversible, dose-dependent means to inhibit protein synthesis in cultured human cells (IC₅₀ = 0.1 mM at 0.005 mM histidine) via competitive inhibition of HisRS [1]. This allows researchers to induce a histidine starvation-like response without manipulating media composition, facilitating studies on the integrated stress response, GCN2 kinase activation, and translational regulation in cell lines including HepG2 and DT40 knockout models [2].

Investigating Host-Virus Translational Discrimination

In reovirus-infected L-929 cells, L-histidinol selectively arrests host protein synthesis while permitting continued translation of viral mRNAs at equivalent drug concentrations [1]. This differential sensitivity—attributed to the compound's predominant action at initiation in uninfected cells versus elongation in infected cells—makes L-histidinol a valuable tool for dissecting the mechanisms by which viruses commandeer the host translational apparatus.

Enzymatic Characterization of Histidinol Dehydrogenase (HisD) and Inhibitor Screening

L-Histidinol is the native substrate for HisD (KM = 45 ± 6 µM for N. gonorrhoeae HisD), an enzyme absent in humans but essential in numerous bacterial pathogens including M. tuberculosis and B. suis [1]. This makes L-histidinol an indispensable reagent for: (i) kinetic characterization of recombinant HisD enzymes from diverse species; (ii) high-throughput screening of small-molecule HisD inhibitors as candidate antibacterial agents; and (iii) validating inhibitor specificity against the native substrate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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